(3R)-1-Acetylpyrrolidine-3-carboxylic acid
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Overview
Description
(3R)-1-Acetylpyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-Acetylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis techniques, utilizing chiral catalysts or biocatalysts to achieve the desired stereochemistry. The specific methods and conditions can vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-Acetylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3R)-1-Acetylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-1-Acetylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carboxylic acid: A similar compound with a pyrrolidine ring but lacking the acetyl group.
Proline: An amino acid with a similar pyrrolidine ring structure but different functional groups.
Uniqueness
(3R)-1-Acetylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its acetyl group and chiral center make it particularly valuable in asymmetric synthesis and chiral drug design.
Properties
IUPAC Name |
(3R)-1-acetylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-3-2-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQQMBBBBFVNMN-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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